7-Phenyl-2,3-dihydro-1H-indole
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Overview
Description
7-Phenyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a phenyl group attached to the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.
Major Products Formed:
Oxidation: Formation of phenyl-substituted quinones.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-Phenyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Phenyl-2,3-dihydro-1H-indole exerts its effects involves interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can influence biological pathways, leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Phenylindole
- 3-Phenylindole
- 2,3-Diphenylindole
Comparison: 7-Phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other phenyl-substituted indoles, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications .
Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
7-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-8,15H,9-10H2 |
InChI Key |
IXKDXXWZIPQEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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